1,4-Bis(3-aminophenoxy)benzene
Overview
Description
- It appears as a white to brown solid powder at room temperature and pressure .
- Its solubility in water is poor, but it can dissolve in strong polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
- The molecule contains two ether linkages and two active amino groups , which contribute to its high chemical reactivity .
Synthesis Analysis
The synthesis of BAPB involves the reaction of appropriate precursors. For instance, it can be prepared by reacting 1,4-dihydroxybenzene (hydroquinone) with 3-aminophenol . The resulting compound has the structure of 1,4-bis(3-aminophenoxy)benzene .
Molecular Structure Analysis
The molecular formula of BAPB is C~18~H~16~N~2~O~2~ . Its structure consists of a central benzene ring with two 3-aminophenoxy substituents at the 1 and 4 positions. The ether linkages connect the phenoxy groups to the benzene ring .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Material Science
Synthesis and Characterization for Polymeric Materials : 1,4-Bis(3-aminophenoxy)benzene and its derivatives have been synthesized and characterized, finding applications as potential monomers for polymeric materials. These compounds demonstrate strong DNA binding and replication quenching properties, suggesting applications in biotechnology and materials science (Haider et al., 2011).
Polyimide Resins : This compound serves as a monomer in the synthesis of various aromatic polyamic acid resins and corresponding polyimide resins, which are useful in creating insulating materials with specific properties (Fu Ju-sun, 2007).
Fluorine-Containing Polyetherimide : In the synthesis of novel fluorine-containing polyetherimide, this compound has been used as a precursor. These materials show promising characteristics for various applications including in the field of electronics (Yu Xin-hai, 2010).
Production of Colorless and Transparent Polyimide Films : It has been utilized in the synthesis of colorless and transparent polyimide films. These films have been investigated for their thermal, mechanical, and optical properties, indicating potential in advanced material science applications (Hara Jeon et al., 2022).
Polyenaminonitrile Precursors for Polybenzoxazole : Its derivatives have been explored as soluble precursors for rigid-rod polybenzoxazole, a material with applications in high-performance fibers and films (J. H. Kim & Jae Gwan Lee, 2001).
Semicrystalline Polyimides : Research has been conducted on semicrystalline polyimides based on this compound, revealing significant recrystallization ability and fast crystallization kinetics, useful for applications requiring high thermal and mechanical stability (Hong-fei Zhang et al., 2017).
Properties
IUPAC Name |
3-[4-(3-aminophenoxy)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVOEHZEWAJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552270 | |
Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59326-56-6 | |
Record name | 3,3'-[1,4-Phenylenebis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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